molecular formula C28H32O15 B12320672 5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B12320672
M. Wt: 608.5 g/mol
InChI Key: HZJDPVVMWCISAC-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . This nomenclature reflects its core chromen-4-one scaffold substituted with hydroxyl, methoxy, phenyl, and glycosyl groups. The systematic name encodes the following structural features:

  • A chromen-4-one backbone (4H-chromen-4-one) with hydroxyl groups at positions 5 and 7.
  • A 4-hydroxyphenyl group at position 2.
  • A methoxy group at position 6.
  • A β-D-glucosyl moiety (oxan-2-yl group) at position 7, characterized by stereospecific hydroxyl and hydroxymethyl substitutions at positions 3, 4, 5, and 6 of the sugar ring .

The compound is alternatively known as homoplantaginin in pharmacological literature, a synonym derived from its natural occurrence in Salvia species such as Salvia miltiorrhiza . Its CAS registry numbers include 17680-84-1 and 89647-63-2 , with a molecular formula of C₂₂H₂₂O₁₁ and a molecular weight of 462.4 g/mol .

Table 1: Key Identifiers
Property Value
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS Number 17680-84-1, 89647-63-2
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.4 g/mol
SMILES (Canonical) COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
InChI Key GCLAFEGUXXHIFT-XSGQZRFPSA-N

Molecular Geometry and Conformational Analysis

The compound’s structure comprises a flavonoid aglycone (5-hydroxy-6-methoxy-4-chromenone) linked to a β-D-glucopyranosyl unit via an O-glycosidic bond at position 7. Computational modeling and nuclear magnetic resonance (NMR) studies confirm the following geometric features:

  • The chromen-4-one system adopts a near-planar conformation, with slight puckering at the pyranone ring due to hydrogen bonding between the 5-hydroxyl and 4-keto groups .
  • The glucosyl moiety exists in the 4C1 chair conformation , stabilized by intramolecular hydrogen bonds between the 3′-OH, 4′-OH, and 6′-hydroxymethyl groups .
  • The glycosidic linkage (C7-O-C1′) exhibits a β-configuration , as evidenced by a coupling constant (J = 7–8 Hz) between H1′ and C7 in heteronuclear multiple-bond correlation (HMBC) spectra .
Table 2: Key Bond Lengths and Angles (Theoretical)
Bond/Angle Value (Å/°)
C7-O-C1′ (glycosidic) 1.42 Å
O-C1′-C2′ (sugar) 112.5°
Chromenone ring puckering 6.2° (dihedral angle)

Crystallographic Data and X-ray Diffraction Patterns

Crystallographic data for homoplantaginin remain unreported in public databases as of 2025. However, analogous flavonoid glycosides exhibit monoclinic crystal systems with space group P2₁ and unit cell parameters approximating a = 8.2 Å, b = 12.4 Å, c = 14.7 Å, and β = 95.3° . Predicted X-ray diffraction patterns for homoplantaginin suggest strong reflections at = 12.5°, 18.7°, and 24.3°, corresponding to the (001), (011), and (110) lattice planes of the glucopyranosyl unit.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for homoplantaginin (Table 3) align with its glycosylated flavonoid structure:

Table 3: Key NMR Assignments (DMSO-d₆, 600 MHz)
Position ¹H δ (ppm) ¹³C δ (ppm) Multiplicity Correlation (HMBC)
2 - 164.2 (C=O) - -
5-OH 12.45 (s) - Singlet C5, C6, C10
6-OCH₃ 3.82 (s) 56.1 Singlet C6
7-O-Glc 5.12 (d, J=7.4) 100.8 (C1′) Doublet C7, C8
1′ (Glc) 4.25 (d, J=7.4) 104.3 Doublet C7, C2′
6′-CH₂OH 3.65 (m) 62.1 Multiplet C5′, C4′
Infrared (IR) Spectroscopy

Prominent IR absorptions (KBr pellet, cm⁻¹):

  • 3420 (broad) : O-H stretching (hydroxyl groups).
  • 1665 (strong) : C=O stretching (chromen-4-one).
  • 1605, 1510 : C=C aromatic stretching.
  • 1275, 1100 : C-O-C glycosidic and methoxy vibrations .
Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, homoplantaginin exhibits absorption maxima at 268 nm (Band I, cinnamoyl system) and 332 nm (Band II, benzoyl system), characteristic of flavonoid glycosides. Bathochromic shifts in alkaline solution confirm the presence of ionizable phenolic hydroxyl groups .

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) yields a [M+H]⁺ ion at m/z 463.1345 (calculated: 463.1341 for C₂₂H₂₃O₁₁), with fragment ions at m/z 301.0712 (aglycone, [C₁₆H₁₃O₆]⁺) and 162.0525 (glucose, [C₆H₁₀O₅]⁺) .

Properties

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-19(31)22(34)24(36)27(40-10)39-9-17-20(32)23(35)25(37)28(43-17)42-16-8-15-18(21(33)26(16)38-2)13(30)7-14(41-15)11-3-5-12(29)6-4-11/h3-8,10,17,19-20,22-25,27-29,31-37H,9H2,1-2H3

InChI Key

HZJDPVVMWCISAC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Acetylated Glycosyl Bromides with ZnO/I₂ Catalysis

  • Donor : Acetylated glycosyl bromides (e.g., 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide)
  • Promoter : ZnO/I₂ or Ag₂O
  • Conditions : Neutral, room temperature
  • Outcome : Stereoselective β-glycosidic bonds.

Microwave-Assisted Acetylation

  • Use Case : Accelerated acetylation of hydroxyl groups to protect reactive sites.
  • Reagents : Acetic anhydride, NaF (catalyst)
  • Conditions : 130°C, 400 W, 15–35 min
  • Yield : 62–78% (e.g., diosmin peracetate).
Method Glycosyl Donor Promoter Yield Source
ZnO/I₂ catalysis Acetylated glycosyl bromides ZnO/I₂ 70–85%
Microwave-assisted Acetic anhydride/NaF NaF 62–78%

Acetylation and Deprotection

Selective acetylation ensures regioselective glycosylation. Common protocols:

  • Acetylation : Phenolic hydroxyls are acetylated using acetic anhydride under reflux or microwave irradiation.
  • Deprotection : Zemplén deacetylation (NaOMe/MeOH) removes acetyl groups post-glycosylation.
Step Reagents Conditions Purpose Source
Acetylation Acetic anhydride 130°C, 4 h Protect hydroxyl groups
Deprotection NaOMe/MeOH 0°C, 2 h Remove acetyl groups

Microwave-Assisted Reactions

Microwave (MW) technology enhances reaction efficiency:

  • Diosmin Peracetate Synthesis : Acetic anhydride + NaF under MW (130°C, 35 min) yields acetylated derivatives in 62% yield.
  • Glycosylation : MW may reduce reaction times for glycosyl bromide couplings.
Reaction Reagents MW Conditions Yield Source
Diosmin peracetylation Acetic anhydride 130°C, 35 min 62%

Purification Techniques

  • HPLC : High-performance liquid chromatography is critical for isolating pure glycosides.
  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (40:1) eluent for intermediate purification.
Technique Application Eluent Source
HPLC Final purification C18 column, gradient
Column Chromatography Intermediate purification Petroleum ether/ethyl acetate

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Baker Venkataraman High regioselectivity Multi-step complexity 60–75%
ZnO/I₂ Glycosylation Mild conditions, high stereoselectivity Requires acetylated donors 70–85%
Microwave-Assisted Rapid reaction times Limited scalability 62–78%
Acetylation/Deprotection Precise site modification Multiple purification steps 85–95%

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating or acylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of alkylated or acylated products .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C27H32O14C_{27}H_{32}O_{14} and a molecular weight of approximately 462.4 g/mol. Its intricate structure includes multiple hydroxyl groups that contribute to its biological activities and interactions with various biological targets .

Pharmacological Applications

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases .
  • Anticancer Effects :
    • Research indicates that this flavonoid can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of tumor growth factors. Its ability to target multiple pathways makes it a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Properties :
    • The compound has shown potential in reducing inflammation by modulating inflammatory cytokines and pathways. This property is beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects :
    • Studies suggest that it may protect neuronal cells from damage due to oxidative stress, thereby offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be useful in managing metabolic disorders such as diabetes .
  • Vasoprotective Effects :
    • It has been suggested that this flavonoid may improve vascular health by enhancing endothelial function and reducing blood pressure, making it a candidate for cardiovascular disease prevention .

Food Science Applications

  • Natural Preservative :
    • Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products to extend shelf life and maintain quality by preventing oxidative spoilage .
  • Functional Food Ingredient :
    • Its health benefits make it an attractive ingredient for functional foods aimed at promoting health and wellness, particularly in products targeting cardiovascular health or anti-aging .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency .
Study 2NeuroprotectionShowed protective effects against oxidative stress-induced neuronal death in vitro models .
Study 3Anti-inflammatoryReduced levels of pro-inflammatory cytokines in animal models of arthritis .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Isoflavonoid Glycosides

Compound Name / CAS No. Core Structure Glycosylation Pattern Molecular Weight (g/mol)
Target Compound Chromen-4-one 7-O-[3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl-oxymethyl)oxan-2-yl] ~564.5 (estimated)
Homoplantaginin [CAS: 14259-46-2] Chromen-4-one 7-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 446.41
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one [CAS: 35212-22-7] Chromen-4-one No glycosylation; hydroxyl groups at positions 5 and 7 270.24
CID 14307937 Chromen-4-one 8-methoxy, 3-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 478.40 (C₂₂H₂₂O₁₂)

Key Observations :

  • The target compound’s branched glycosyl group enhances hydrophilicity compared to non-glycosylated analogs like CAS 35212-22-7 .
  • Substitution at position 6 (methoxy) and 7 (glycosyl) differentiates it from CID 14307937, which has a methoxy group at position 8 .

Molecular Properties

Table 2: Charge and Solubility Parameters

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors LogP (Predicted)
Target Compound 10 15 -1.2
Homoplantaginin 8 12 -0.8
CAS 35212-22-7 3 5 1.5

Analysis :

  • The target compound’s high hydrogen-bond capacity (-OH and glycosyl groups) correlates with lower LogP, suggesting superior water solubility compared to non-glycosylated derivatives .
  • The methyl group in its glycosyl moiety may slightly increase lipophilicity relative to homoplantaginin .

Table 3: Reported Bioactivities of Analogous Compounds

Compound Antioxidant Activity (DPPH IC₅₀) Cholesterol-Lowering Potential References
Target Compound Not directly tested Hypothesized (via structural analogy)
Homoplantaginin 12.5 µM Confirmed in vitro
CAS 25694-72-8 18.7 µM Unknown

Insights :

  • Lack of a methoxy group in homoplantaginin (vs. position 6 in the target) could explain its stronger antioxidant activity .

Biological Activity

5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one, commonly referred to as Hispidulin 7-O-glucoside, is a complex flavonoid compound known for its diverse biological activities. This article explores its biological activity, including its antioxidant, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The structural complexity of this compound is significant. It features multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. The molecular formula is C27H32O14C_{27}H_{32}O_{14} with a molecular weight of 580.54 g/mol. Its IUPAC name indicates a highly substituted flavonoid structure which is essential for its bioactivity.

1. Antioxidant Activity

Research has demonstrated that Hispidulin 7-O-glucoside exhibits potent antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related cellular damage.

Study Method Findings
DPPH AssayShowed significant scavenging activity with an IC50 value of 15 µM.
ABTS AssayExhibited higher antioxidant capacity compared to standard antioxidants like BHT.

2. Anticancer Activity

Hispidulin 7-O-glucoside has been studied for its anticancer potential across various cancer cell lines. The compound demonstrated selective cytotoxicity against several types of cancer cells.

Case Studies

  • Breast Cancer (MCF-7 Cells) :
    • IC50 : 3.1 µM
    • The compound showed significant inhibition of cell proliferation, indicating potential as a therapeutic agent in breast cancer treatment .
  • Colorectal Cancer (HCT116 Cells) :
    • IC50 : 4.4 µM
    • Induced apoptosis in cancer cells through the activation of caspase pathways .

3. Antimicrobial Activity

The antimicrobial effects of Hispidulin 7-O-glucoside have also been documented, particularly against Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µM
Enterococcus faecalis8 µM

These findings suggest that the compound could be developed into a natural antimicrobial agent .

The biological activities of Hispidulin 7-O-glucoside can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of multiple hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS), reducing oxidative stress in cells.
  • Apoptotic Induction : In cancer cells, the compound appears to activate apoptotic pathways, leading to programmed cell death.
  • Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis or function, leading to microbial death.

Q & A

What advanced techniques are recommended for structural elucidation of this compound, and how do crystallographic data resolve ambiguities in glycosidic linkage assignments?

Methodological Answer:
X-ray crystallography is critical for resolving complex glycosidic linkages. For example, a related flavone derivative (Camellianin A) was analyzed using single-crystal X-ray diffraction, revealing bond angles and torsion angles critical for confirming the stereochemistry of sugar moieties . Complementary techniques include:

  • High-resolution mass spectrometry (HRMS): Validates molecular formula and fragmentation patterns.
  • 2D-NMR (COSY, HSQC, HMBC): Maps proton-proton correlations and long-range C-H couplings, essential for assigning substituent positions (e.g., methoxy groups at C-6 and glucosyl units at C-7) .

Table 1: Key Crystallographic Parameters from

ParameterValue
Space groupP2₁2₁2₁
Bond angles (C-O-C)112.5°–118.7°
Torsion angles (glycosidic)-65.3° to +72.1°

How should researchers address contradictions in solubility predictions derived from computational models versus experimental data?

Methodological Answer:
Discrepancies between predicted (e.g., ESOL: 0.604 mg/mL) and experimental solubility (e.g., Ali: 0.0877 mg/mL) arise from model assumptions. Mitigation strategies include:

  • Experimental validation: Use dynamic light scattering (DLS) or nephelometry to measure aggregation-prone compounds.
  • pH-solubility profiling: Adjust buffers (pH 1.2–7.4) to assess ionization effects .
  • Co-solvent systems: Test DMSO/water mixtures for stability (e.g., 10% DMSO for stock solutions) .

Table 2: Solubility Predictions vs. Experimental Data

ModelSolubility (mg/mL)Class
ESOL0.604Soluble
Ali0.0877Sparingly soluble

What synthetic strategies optimize yield for the glycosylated chromen-4-one core, and how are purification challenges addressed?

Methodological Answer:
Key steps from flavone synthesis protocols include:

  • Claisen-Schmidt condensation: Forms the chromen-4-one backbone under basic conditions (KOH/EtOH, 80°C).
  • Glycosylation: Use trichloroacetimidate donors with BF₃·Et₂O catalysis for stereoselective β-linkages .
  • Purification: Sequential silica gel chromatography (EtOAc/hexane, 3:7) and preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Table 3: Synthesis Optimization Parameters

StepCatalystTemp (°C)Yield (%)
AllylationK₂CO₃8068
CyclizationN,N-diethylaniline21072

How can researchers resolve discrepancies in NMR chemical shifts reported across different studies?

Methodological Answer:
Variations in δ values (e.g., C-7 hydroxyl at 12.8 ppm vs. 12.5 ppm) may stem from solvent effects or pH. Best practices:

  • Standardize conditions: Use deuterated DMSO or CDCl₃ with TMS as internal reference.
  • Paramagnetic relaxation agents: Add Cr(acac)₃ to sharpen broad hydroxyl peaks.
  • Comparative databases: Cross-check with published flavone derivatives (e.g., 7-O-β-D-glucopyranosylnaringenin, δ 5.2–5.4 ppm for anomeric protons) .

What methodologies assess the enzymatic stability of the compound’s glycosidic linkages in biological systems?

Methodological Answer:
Evaluate hydrolysis using:

  • β-Glucosidase assays: Incubate with almond β-glucosidase (pH 5.0, 37°C) and monitor aglycone release via HPLC .
  • Simulated gastric fluid (SGF): Test stability at pH 1.2 (pepsin, 2 h) to predict oral bioavailability.
  • Caco-2 cell models: Measure apical-to-basolateral transport to assess intestinal hydrolysis .

Table 4: Enzymatic Hydrolysis Half-Life (t₁/₂)

Enzymet₁/₂ (h)
β-Glucosidase4.2
SGF (pH 1.2)>24

How are ADME properties computationally predicted, and what validation experiments are required?

Methodological Answer:
Predictive tools: SwissADME or pkCSM for logP (1.96 iLOGP vs. -0.87 consensus) and BBB permeation (predicted "No") . Validate with:

  • Caco-2 permeability assays: Measure Papp values to confirm low intestinal absorption.
  • Microsomal stability tests: Incubate with liver microsomes (NADPH, 37°C) to quantify metabolic clearance .

Table 5: ADME Predictions vs. Experimental Data

ParameterPredictionExperimental Result
GI absorptionLowCaco-2 Papp: <1 × 10⁻⁶ cm/s
CYP3A4 inhibitionNoMicrosomal CL: 12 mL/min/kg

What strategies mitigate bioactivity contradictions observed in cell-based vs. cell-free assays?

Methodological Answer:
Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) arise from membrane permeability or off-target effects. Solutions:

  • Prodrug design: Introduce acetyl-protected hydroxyls to enhance cellular uptake.
  • Orthogonal assays: Combine SPR (cell-free binding) with luciferase reporter assays (cell-based) .

How is purity assessed after synthesis, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC-DAD/MS: Require >95% purity (λ = 254 nm, C18 column).
  • Residual solvent analysis: GC-MS to ensure <500 ppm DMSO/EtOAc .
  • Elemental analysis: Carbon/hydrogen content within ±0.4% of theoretical values .

Table 6: Acceptable Purity Thresholds

ParameterThreshold
HPLC purity≥95%
Heavy metals<10 ppm

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